Dimethylaminotri-n-butyltin

Description

Properties

IUPAC Name |

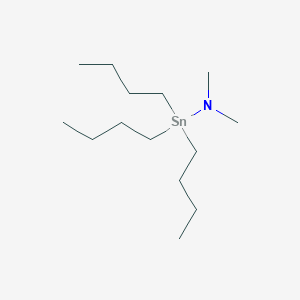

N-methyl-N-tributylstannylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H6N.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1-2H3;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTXIZLJXVEGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Dimethylaminotri N Butyltin

Industrial and Laboratory Scale Synthesis of Organotin Precursors

The foundation for producing Dimethylaminotri-n-butyltin lies in the ability to synthesize its core component: the tri-n-butyltin group. This is typically achieved by first creating a tetraorganotin compound, which then undergoes a controlled reaction to yield the desired tri-substituted precursor.

The industrial production of organotin compounds commences with the conversion of metallic tin to tin(IV) chloride (SnCl₄). uu.nluu.nl This inorganic halide serves as the primary starting material for creating tin-carbon bonds. The most prevalent method for this is the alkylation of SnCl₄ using potent nucleophilic alkylating agents. rdd.edu.iq

Two main classes of reagents are used for this purpose:

Organoaluminum Compounds (R₃Al): For industrial-scale synthesis, alkylaluminum compounds are often preferred due to their lower cost. lupinepublishers.comresearchgate.net Similar to Grignard reagents, these reactions are used to produce tetra-n-butyltin. A key advantage is that unlike with Grignard reagents, these reactions can be controlled to achieve partial alkylation directly, which is particularly useful for producing di- and tri-alkyltin halides. lupinepublishers.com The synthesis of the tetraalkylstannane proceeds as follows: 3SnCl₄ + 4 (n-C₄H₉)₃Al → 3 (n-C₄H₉)₄Sn + 4 AlCl₃

The table below summarizes typical alkylation reactions for producing tetraorganotin precursors.

| Alkylating Agent | Reactant | Product | Typical Conditions |

| Grignard Reagent (n-BuMgBr) | SnCl₄ | Tetra-n-butyltin | Ethereal solvent |

| Organoaluminum ((n-C₄H₉)₃Al) | SnCl₄ | Tetra-n-butyltin | Industry standard, often lower cost |

Once tetra-n-butyltin is synthesized, it serves as the key intermediate for producing the direct precursor to this compound, which is tri-n-butyltin chloride. This is accomplished through a redistribution reaction, also known as the Kocheshkov comproportionation reaction. wikipedia.orggelest.com

This reaction involves heating the tetraalkyltin compound with tin(IV) chloride. researchgate.net The stoichiometry of the reactants is the critical factor that controls the identity of the final organotin halide product. gelest.com By carefully controlling the molar ratio of tetra-n-butyltin to tin tetrachloride, one can selectively synthesize mono-, di-, or tri-n-butyltin halides. uu.nlwikipedia.org The reactions are often facilitated by heat and sometimes a Lewis acid catalyst. gelest.com

To produce the required tri-n-butyltin chloride, a 3:1 molar ratio of tetra-n-butyltin to tin(IV) chloride is used: 3 (n-C₄H₉)₄Sn + SnCl₄ → 4 (n-C₄H₉)₃SnCl wikipedia.org

The following table illustrates how stoichiometry directs the outcome of the redistribution reaction.

| Molar Ratio ((n-C₄H₉)₄Sn : SnCl₄) | Primary Product |

| 3 : 1 | Tri-n-butyltin chloride ((n-C₄H₉)₃SnCl) |

| 1 : 1 | Di-n-butyltin dichloride ((n-C₄H₉)₂SnCl₂) |

| 1 : 3 | n-Butyltin trichloride (B1173362) (n-C₄H₉SnCl₃) |

Synthetic Pathways to this compound

With the successful synthesis of the tri-n-butyltin chloride precursor, the final step is the formation of the tin-nitrogen bond to introduce the dimethylamino group.

The formation of an organotin-nitrogen bond to create aminostannanes can be achieved through several routes. A primary method involves the reaction of an organotin halide with a lithium salt of an amine. rsc.org In the specific case of this compound, this would involve reacting tri-n-butyltin chloride with lithium dimethylamide. The lithium salt acts as a potent nucleophile, displacing the chloride from the tin center.

(n-C₄H₉)₃SnCl + LiN(CH₃)₂ → (n-C₄H₉)₃SnN(CH₃)₂ + LiCl

Another established method for forming Sn-N bonds is through transamination reactions. rsc.org This process involves the reaction of an existing aminostannane (B14696203) with a different amine. For instance, a related compound, (N-methylisopropylamino)tributyltin, was generated by reacting (N,N-dimethylamino)tri-butyltin with N-methylisopropylamine, demonstrating the viability of this pathway. thieme-connect.de

The direct precursors for the synthesis of this compound are a tri-n-butyltin electrophile and a dimethylamide nucleophile.

Tri-n-butyltin Precursor: As detailed in section 2.1.2, tri-n-butyltin chloride ((n-C₄H₉)₃SnCl) is the most common and readily available precursor. It is synthesized via the controlled redistribution of tetra-n-butyltin and tin(IV) chloride. wikipedia.org

Dimethylamide Precursor: The source of the dimethylamino group is typically an alkali metal salt of dimethylamine (B145610), most commonly lithium dimethylamide (LiN(CH₃)₂). This reagent is prepared by deprotonating dimethylamine with a strong base, such as n-butyllithium.

The reaction between these two precursors provides a direct and high-yielding route to the target N-stannyl compound, this compound. rsc.org

Isolation and Purification Techniques for Aminostannanes

Aminostannanes, like many organotin compounds containing functional groups, require specific handling and purification techniques due to their reactivity. The carbon-tin bond is generally stable, but the tin-nitrogen bond in aminostannanes is susceptible to hydrolysis. Dialkyltin compounds are known to react with moisture and air. inchem.org Therefore, all manipulations, including the reaction, isolation, and purification, must be carried out under anhydrous and inert atmospheric conditions (e.g., nitrogen or argon).

Given that this compound is a liquid at room temperature, the primary method for its purification is fractional distillation under reduced pressure . cymitquimica.com This technique allows for separation from less volatile impurities or starting materials and prevents thermal decomposition that might occur at atmospheric boiling points.

Other potential purification methods include:

Chromatography: While less common for highly reactive species, chromatography on deactivated silica (B1680970) or alumina (B75360) could be employed for removing polar impurities. thieme-connect.de

Solvent Removal: After synthesis in a solvent, careful removal of the solvent under vacuum is a crucial first step in the isolation process. inchem.org

The final product's purity is often assessed using spectroscopic methods such as multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn).

Comprehensive Spectroscopic and Computational Elucidation of Dimethylaminotri N Butyltin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organometallic compounds. For Dimethylaminotri-n-butyltin, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR would provide a complete picture of its molecular framework. rsc.org

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the dimethylamino protons and the protons of the three n-butyl groups.

Dimethylamino Protons (-N(CH₃)₂): A singlet would be anticipated for the six equivalent protons of the two methyl groups attached to the nitrogen atom. The chemical shift of this peak would be influenced by the electron-donating nature of the nitrogen and the electronegativity of the tin atom.

n-Butyl Protons (-CH₂CH₂CH₂CH₃): The three n-butyl groups would give rise to a set of overlapping multiplets corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) protons. These would typically appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and complex multiplets for the two methylene groups closer to the tin atom. The protons on the carbon alpha to the tin atom would be the most deshielded within the butyl chain.

The integration of these signals would correspond to the ratio of protons in the dimethylamino and n-butyl groups.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Dimethylamino Carbons (-N(CH₃)₂): A single resonance is expected for the two equivalent methyl carbons of the dimethylamino group.

n-Butyl Carbons (-CH₂CH₂CH₂CH₃): Four distinct signals would be expected for the four non-equivalent carbons of the n-butyl chains. The chemical shifts would decrease as the carbon atom's distance from the tin atom increases.

Decoupled spectra simplify the analysis by showing each unique carbon as a singlet. libretexts.org

Tin-119 (¹¹⁹Sn) NMR Spectroscopic Probes for Tin Center Environment

¹¹⁹Sn NMR is a powerful tool for directly probing the electronic environment of the tin atom. academie-sciences.fr The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the ¹¹⁹Sn chemical shift would be characteristic of a tetracoordinate tin atom bonded to three alkyl groups and one nitrogen atom. The chemical shift for aminostannanes typically falls within a specific range, which can help confirm the presence of the Sn-N bond. researchgate.nethuji.ac.il

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | δ ~2.5-3.0 | s (6H, N(CH₃)₂) |

| δ ~0.9-1.6 | m (27H, 3 x n-Bu) | |

| ¹³C | δ ~40-50 | N(CH₃)₂ |

| δ ~10-40 | n-Bu carbons | |

| ¹¹⁹Sn | δ ~+50 to +100 | s |

Note: These are estimated values based on related compounds and general principles. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ region. orgchemboulder.com The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine. libretexts.orgopenstax.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the Sn-C and Sn-N bonds. nih.gov The symmetric Sn-C stretching vibrations in tributyltin compounds typically appear in the 450-600 cm⁻¹ region. The Sn-N stretching vibration would also be expected in the low-frequency region and would be a key indicator of the aminostannane (B14696203) structure.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ or a related ion such as [M+H]⁺, corresponding to the molecular weight of this compound. The characteristic isotopic pattern of tin, with its multiple stable isotopes, would be a definitive feature in the mass spectrum, aiding in the identification of tin-containing fragments.

Fragmentation Analysis: Common fragmentation pathways for organotin compounds involve the loss of alkyl groups. For this compound, one would expect to see fragment ions corresponding to the loss of one or more butyl groups, as well as cleavage of the Sn-N bond, leading to ions such as [Sn(n-Bu)₃]⁺ and [(CH₃)₂N]⁺.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to investigate the molecular properties of this compound at an atomic level of detail. These methods provide insights into the electronic structure, geometry, and reactivity of the molecule, complementing experimental data and aiding in the interpretation of spectroscopic results.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal method for the computational study of organotin compounds due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in determining the ground-state electronic structure and optimizing the molecular geometry of this compound.

In a typical DFT study of this compound, the initial step involves the construction of a trial molecular structure. This structure is then subjected to geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Various combinations of exchange-correlation functionals and basis sets can be employed. For organotin compounds, hybrid functionals such as B3LYP are commonly used. researchgate.net Due to the presence of the heavy tin atom, effective core potentials (ECPs), like LANL2DZ, are often utilized to account for relativistic effects and to reduce computational expense. researchgate.netresearchgate.net For lighter atoms such as carbon, hydrogen, and nitrogen, Pople-style basis sets like 6-31G(d,p) or more extensive sets like 6-311+G** are frequently applied. researchgate.net

The geometry optimization yields key structural parameters, including bond lengths and angles. For this compound, the calculated Sn-N and Sn-C bond lengths, as well as the C-Sn-C and C-Sn-N bond angles, provide a detailed three-dimensional picture of the molecule. These theoretical values can be compared with experimental data obtained from techniques like X-ray crystallography, if available, to validate the chosen computational model. utep.edu

Beyond geometric parameters, DFT calculations provide a wealth of information about the electronic properties of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular electrostatic potential (MEP) maps can also be generated from the DFT results. researchgate.net These maps illustrate the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the dimethylamino group, indicating its nucleophilic character.

Table 1: Representative Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn-N | 2.15 |

| Sn-C (butyl) | 2.18 |

| N-C (methyl) | 1.46 |

| C-H (butyl) | 1.10 |

| C-H (methyl) | 1.09 |

| **Bond Angles (°) ** | |

| C-Sn-C | 112.5 |

| C-Sn-N | 106.0 |

| C-N-C | 110.0 |

| Sn-N-C | 118.0 |

| Note: These are hypothetical values based on typical DFT calculations for similar organotin compounds and are for illustrative purposes only. |

Table 2: Representative Electronic Properties of this compound from DFT Calculations

| Property | Value |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | 0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 1.5 D |

| Note: These are hypothetical values for illustrative purposes. |

Ab Initio and Semi-Empirical Methods for Reactive Intermediates

While DFT is excellent for ground-state properties, the study of reactive intermediates, such as radicals or transition states, may require more sophisticated ab initio methods. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide a more accurate description of electron correlation effects, which are crucial for understanding bond-breaking and bond-forming processes. researchgate.net

For this compound, these methods could be used to investigate potential reaction pathways, such as the homolytic cleavage of the Sn-N or Sn-C bonds to form radical intermediates. By calculating the potential energy surface for such reactions, it is possible to identify transition state structures and determine the activation energies, providing insights into the kinetics and mechanism of the compound's decomposition or reactivity.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, alternative for exploring the potential energy surfaces of large systems or for performing molecular dynamics simulations. These methods use parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations. While not as precise as DFT or other ab initio methods for determining electronic structure, they can be valuable for preliminary investigations of conformational landscapes and reaction mechanisms.

Analysis of Intermolecular Interactions via Computational Techniques

The bulk properties of this compound are governed by the nature and strength of its intermolecular interactions. Computational techniques can be employed to analyze these non-covalent interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

One powerful tool for this analysis is Hirshfeld surface analysis. chemrxiv.orgresearchgate.net A Hirshfeld surface is a three-dimensional surface defined for a molecule in a crystal lattice, which partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance onto this surface, it is possible to visualize and quantify the different types of intermolecular contacts. For this compound, this analysis would likely reveal significant contributions from H···H contacts due to the numerous butyl and methyl groups.

Natural Bond Orbital (NBO) analysis can also provide insights into intermolecular interactions, particularly through the examination of weak donor-acceptor interactions between the orbitals of adjacent molecules. mdpi.com

Mechanistic Frameworks of Chemical Transformations Catalyzed or Mediated by Dimethylaminotri N Butyltin

Nucleophilic Activation and Electron-Pair Donor Properties

The presence of the dimethylamino group in dimethylaminotri-n-butyltin introduces a key feature: the nitrogen atom's lone pair of electrons. This lone pair can act as an internal Lewis base, influencing the electronic environment of the tin center. This intramolecular interaction can enhance the nucleophilicity of the tin atom or, more significantly, activate the tin-carbon bonds towards cleavage.

The electron-donating nature of the dimethylamino group increases the electron density at the tin atom, which in turn can polarize the Sn-C bonds. This polarization makes the carbon atoms of the butyl groups more susceptible to electrophilic attack. Furthermore, the nitrogen's lone pair can directly participate in reactions through coordination. In certain transformations, intramolecular coordination of the nitrogen to the tin center is proposed to activate an attached alkyl group, making it more labile and facilitating its transfer to other substrates. acs.org This internal assistance lowers the activation energy for bond cleavage compared to simple tetraalkylstannanes.

This behavior is analogous to how external Lewis bases, such as ethers and tertiary amines, can complex with organometallic reagents to increase their reactivity. chemicalbook.comfishersci.com In this compound, this capability is built into the molecule itself, pre-organizing the transition state for certain reactions.

Transmetallation Processes Involving this compound

Transmetallation, the exchange of organic ligands between two metal centers, is a fundamental process in organometallic chemistry and a key application of organotin compounds. acs.org this compound can participate in these reactions, serving as a source of a tributyltin moiety or facilitating the formation of other reactive organometallic species.

Formation of Reactive Organometallic Intermediates

A primary use of transmetallation involving aminostannanes is the generation of highly reactive organolithium reagents that may be difficult to prepare by other means. fishersci.comresearchgate.net The reaction of an α-aminostannane with an organolithium compound, such as n-butyllithium (n-BuLi), results in a tin-lithium exchange. researchgate.net This process generates a new organolithium species and a stable tetraorganotin byproduct.

For instance, the transmetallation of α-aminostannanes with butyllithium (B86547) is a well-established method for producing α-amino organolithium compounds. researchgate.net These intermediates are powerful nucleophiles used in the synthesis of complex amines, alkaloids, and other nitrogen-containing molecules. The reaction requires a specific alignment, where a synclinal relationship between the nitrogen lone pair and the carbon-tin bond is necessary for the transmetallation to occur effectively. researchgate.net

Table 1: Examples of Transmetallation Reactions with Stannane Reagents

| Stannane Precursor | Reagent | Product | Application |

|---|---|---|---|

| Vinylstannane | n-BuLi | Vinyllithium | Nucleophilic addition |

| α-Aminostannane | n-BuLi | α-Amino organolithium | Synthesis of functionalized amines |

| Arylstannane | Acyl Chloride (Pd/Cu cat.) | Aryl Ketone | Cross-coupling reaction |

Exchange Reactions with Lithium and Other Metal Reagents

The exchange reaction between this compound and a lithium reagent like n-butyllithium is driven by the formation of a more stable organolithium species or a thermodynamically stable tin compound. The general form of this transmetallation is:

R₃Sn-NR'₂ + R''-Li → R₃Sn-R'' + Li-NR'₂

In the context of this compound, reaction with n-butyllithium would lead to the formation of tetrabutyltin (B32133) and lithium dimethylamide. wikipedia.org This reaction is particularly efficient due to the high reactivity of n-butyllithium, a strong base and nucleophile. chemicalbook.comchemicalbook.com The presence of donor ligands or solvents can further accelerate these exchange reactions by breaking down the aggregates in which organolithium reagents often exist, making the lithium center more accessible. chemicalbook.comwikipedia.org

This exchange is a key step in various synthetic procedures. For example, (N,N-Dimethylamino)tri-n-butyltin has been used in the synthesis of metallocene catalysts, where it reacts with acidic C-H bonds to form a tin-carbon bond, subsequently allowing for the introduction of a metal like zirconium.

Radical Generation and Atom-Transfer Reaction Pathways

Beyond ionic pathways, organotin compounds are well-known participants in radical reactions. The relatively weak tin-carbon bond can undergo homolytic cleavage to generate tin-centered and carbon-centered radicals, which are key intermediates in a vast array of synthetic transformations. uct.ac.za

Role of Tin Radicals in Organic Transformations

Tin-centered radicals, such as the tributyltin radical (Bu₃Sn•), are versatile intermediates capable of abstracting atoms (e.g., halogens) or adding to multiple bonds. uct.ac.za While typically generated from tributyltin hydride, similar radical species can potentially arise from compounds like this compound under appropriate initiation conditions (e.g., thermal or photochemical).

Research has shown that cation radicals can be generated from (1-stannylalkyl)amino compounds through oxidation. These cation radicals readily cleave to produce carbon radicals, which can then be used for carbon-carbon bond formation. psu.edu This indicates a pathway where the aminostannane (B14696203) structure can be a precursor to synthetically useful radical intermediates. The generation of radicals from such precursors can be initiated by metallic oxidants, which may interact with both the radical species and the radical acceptor to promote efficient intermolecular reactions. psu.edu

Table 2: Bond Dissociation Energies (BDEs) Relevant to Radical Formation

| Bond | BDE (kcal/mol) | Significance |

|---|---|---|

| C-I (in Alkyl Iodide) | ~57 | Weaker bond, facilitates radical generation |

| C-I (in Iodobenzene) | ~67 | Stronger than alkyl C-I bond |

| O-O (in TBHP) | - | Weak bond, common thermal radical initiator |

| Sn-H (in Bu₃SnH) | ~74 | Key bond in traditional tin-mediated radical chemistry |

Note: BDE values are approximate and can vary with molecular structure.

Homolytic Cleavage of Tin-Carbon Bonds

The homolytic cleavage of a tin-carbon bond is a fundamental step in many radical reactions involving organostannanes. The bond dissociation energy (BDE) of the Sn-C bond is relatively low, making it susceptible to cleavage upon thermal or photochemical activation. nih.gov For tetraalkyltin compounds, this cleavage generates a tin-centered radical and a carbon-centered radical:

R₃Sn-R → R₃Sn• + R•

The presence of the dimethylamino group can influence this process. The nitrogen atom could potentially stabilize an adjacent radical or, more likely, affect the electronic properties of the tin center, thereby subtly altering the BDE of the Sn-C bonds. The generation of alkyl radicals from their corresponding stannanes is a cornerstone of radical chemistry, providing a pathway for C-C bond formation and other transformations that are complementary to ionic reaction pathways. nih.goviu.edu

Coordination Chemistry and Lewis Acidity/Basicity in Catalytic Cycles

The exploration of the mechanistic frameworks of chemical transformations involving this compound is hampered by the lack of specific research into its coordination chemistry and Lewis acid/base properties within a catalytic context.

Coordination Chemistry: The coordination environment of the tin center in this compound is crucial for its potential catalytic activity. Typically, organotin compounds exhibit a range of coordination numbers and geometries. However, specific studies detailing the coordination behavior of this compound with substrates or in solution are not extensively documented. Understanding these interactions is fundamental to describing any potential catalytic cycle.

Lewis Acidity/Basicity: The Lewis acidity of the tin atom and the Lewis basicity of the nitrogen atom in this compound are expected to be key features influencing its reactivity. The electron-donating or withdrawing nature of the butyl and dimethylamino groups directly impacts these properties. In a hypothetical catalytic cycle, the tin center could function as a Lewis acid to activate a substrate, while the nitrogen atom could act as a Lewis base or a proton shuttle. Despite the theoretical importance of these properties, quantitative data, such as pKa or pKb values, or detailed experimental or computational studies on the Lewis acidity and basicity of this specific compound are not available in the reviewed sources.

While general principles of organotin chemistry suggest that such compounds can participate in various catalytic processes, the absence of specific research on this compound prevents a detailed and scientifically accurate discussion of its mechanistic frameworks in catalysis. Further experimental and computational research would be necessary to elucidate the coordination chemistry and Lewis acid/base properties of this compound and to explore its potential applications in catalysis.

Diverse Catalytic Applications and Synthetic Utility of Dimethylaminotri N Butyltin in Organic Synthesis

Polymerization and Materials Science Applications

Organotin compounds are widely recognized for their catalytic activity in the formation of key polymers. Their function typically hinges on the Lewis acidic nature of the tin center, which can activate monomers and facilitate bond-forming reactions.

Catalytic Role in Silicone Curing Mechanisms

Organotin compounds are established catalysts for the condensation curing (also known as tin-curing or room-temperature-vulcanizing, RTV) of silicone elastomers. gelest.comgoogleapis.comsmooth-on.com This process generally involves alkoxysilyl-containing polymers that undergo hydrolysis and condensation upon exposure to moisture. googleapis.com The organotin catalyst, typically a dialkyltin derivative like dibutyltin (B87310) dilaurate (DBTDL), accelerates the curing process. googleapis.com

The mechanism involves the tin compound catalyzing the condensation reaction between the hydroxyl groups on the siloxane polymers and the hydrolyzable groups of a cross-linking agent. google.com While specific studies detailing the use of Dimethylaminotri-n-butyltin were not identified, as an organotin compound, it falls into the class of materials known to be active for these transformations. The efficiency of such catalysts is crucial for achieving a fast cure and desirable physical properties in the final silicone rubber product. google.com

Table 1: General Role of Organotin Catalysts in Silicone Curing

| Curing Type | Polymer Type | Catalyst Class | General Role |

|---|

Participation in Polyurethane Formation

The synthesis of polyurethanes, which involves the reaction of a polyol with a polyisocyanate, is frequently catalyzed by organometallic compounds, with organotins being particularly effective. gvchem.comgvchem.comresearchgate.net Compounds such as dibutyltin dilaurate (DBTDL) are among the most common catalysts used to promote the reaction between isocyanate and hydroxyl groups. gvchem.comniscpr.res.in

The catalytic activity of organotin compounds in this context is attributed to their function as Lewis acids. The tin center can coordinate with the reactants, activating them and facilitating the nucleophilic attack that leads to urethane (B1682113) linkage formation. researchgate.net While direct research on this compound in polyurethane synthesis is not prevalent, its structural similarity to other active organotin catalysts suggests potential activity. The choice of catalyst in polyurethane production is critical, as it influences the rates of both the gelling (urethane formation) and blowing (water-isocyanate reaction) reactions. google.com

Table 2: Catalysts in Polyurethane Synthesis

| Catalyst Class | Function | Example Compound |

|---|---|---|

| Organometallic Compounds | Lewis acid catalysis for urethane formation | Dibutyltin dilaurate (DBTDL) |

Activation in Olefin Polymerization Systems

Based on available research, there is no specific information detailing the use or role of this compound as a catalyst or activator in olefin polymerization systems. This area of catalysis is typically dominated by transition metal complexes (e.g., Ziegler-Natta or metallocene catalysts) and specific co-catalysts like aluminoxanes or boranes. tcichemicals.com

Carbon-Carbon Bond Forming Reactions

Organostannanes are valuable reagents in synthetic organic chemistry, particularly as precursors in metal-catalyzed reactions that form new carbon-carbon bonds.

Precursors in Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. chemrxiv.org One of the foundational reactions in this family is the Stille cross-coupling, which specifically involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. mdpi.com

This compound is structurally an organostannane and can thus be considered a potential precursor for such transformations. In the Stille reaction's catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition with the organic halide. This is followed by a key transmetallation step where an organic group is transferred from the organostannane to the palladium center. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. nih.gov The utility of bulky phosphine (B1218219) ligands has been shown to be critical in enhancing the reactivity and scope of these coupling reactions. nih.govnih.gov

While the transfer of an amino-substituted group is less common than alkyl, vinyl, or aryl groups, related aminostannanes have been explored in palladium-catalyzed C-N bond formation (amination), highlighting the potential for the tin-nitrogen bond to be involved in catalytic cycles.

Table 3: Overview of Selected Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Features |

|---|---|---|

| Stille Coupling | Organostannane + Organic Halide/Triflate | Tolerates a wide variety of functional groups. |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide/Triflate | Generally uses mild reaction conditions. |

Strategies for Direct C-H and C-C Bond Functionalization

Direct C-H bond functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. nih.gov However, based on a review of available literature, there are no specific research findings that describe the application of this compound in strategies for direct C-H or C-C bond functionalization. Research in this area often focuses on transition-metal catalysis or specific directing groups to achieve selectivity. nih.govresearchgate.net

Carbon-Heteroatom Bond Formations and Functional Group Interconversions

Hydride-Mediated Reductions and Dehalogenations

No specific data found for this compound.

Addition Reactions to Unsaturated Substrates (e.g., Isocyanates, Carbon Dioxide)

No specific data found for this compound.

Elucidating Stereoselective and Regioselective Aspects of Catalysis

No specific data found for this compound.

Environmental Chemical Fate and Degradation Pathways of Organotin Compounds

Photochemical Transformation in Aquatic and Atmospheric Systems

Photochemical transformation, primarily driven by solar ultraviolet (UV) radiation, represents a significant abiotic degradation pathway for organotin compounds.

Exposure to UV radiation can induce the cleavage of the covalent bonds between tin and carbon atoms in organotin molecules. nih.govacs.org This homolytic cleavage is a primary photochemical reaction that leads to the stepwise removal of organic groups from the tin atom. nih.gov For instance, experiments with UV exposure have demonstrated that the cleavage of tin-carbon bonds is observed for photon energies above the onset of electronic absorption, leading to photoproducts that have lost one or two butyl groups. nih.govacs.org This process is a key step in the detoxification of these compounds, as the toxicity of organotins generally decreases with a decreasing number of organic substituents. The rate of this degradation is influenced by environmental factors such as water turbidity, light intensity, and the presence of photosensitizing substances. mst.dk

Biogeochemical Degradation Mechanisms

Biogeochemical processes, particularly those mediated by microorganisms, play a crucial role in the degradation and transformation of organotin compounds in the environment.

A variety of microorganisms, including bacteria, microalgae, and fungi, are capable of degrading organotin compounds. mst.dknih.gov The primary mechanism of this biodegradation is the sequential removal of alkyl groups, a process known as dealkylation. researchgate.netnih.gov This biological degradation pathway mirrors the photochemical degradation sequence, transforming more toxic trisubstituted organotins into less harmful di- and monosubstituted forms, and eventually to inorganic tin. researchgate.netnih.gov Several bacterial strains have been identified that can perform this detoxification. nih.gov The rate and extent of microbial degradation are dependent on factors such as the type and concentration of microbial communities, temperature, and the availability of oxygen. researchgate.net

In anaerobic environments like estuarine sediments, inorganic tin can undergo methylation by microorganisms, particularly sulfate-reducing bacteria. researchgate.netnih.gov This process can lead to the formation of methyltin compounds, such as monomethyltin and dimethyltin. researchgate.netnih.gov Biomethylation is a significant process as it can alter the mobility, volatility, and toxicity of tin in the environment. While dealkylation is a detoxification pathway for organobutyltins, the methylation of inorganic tin can lead to the formation of new organometallic species with their own distinct environmental behaviors and toxicological profiles. Studies have shown that this methylation occurs primarily under anoxic conditions. researchgate.netnih.gov

Environmental Distribution and Partitioning Behavior

The distribution of organotin compounds in the environment is largely governed by their physicochemical properties, particularly their solubility in water and their tendency to adsorb to particulate matter. Due to their generally low water solubility and hydrophobic nature, organotins like tributyltin have a strong affinity for suspended particles and sediments. mst.dkwikipedia.org It has been estimated that 10 to 90% of tributyltin introduced into the water column becomes adsorbed onto particles. mst.dk

This partitioning behavior has several important consequences. Firstly, it leads to the accumulation of organotin compounds in sediments, which can then act as a long-term reservoir, slowly releasing the compounds back into the water column over periods of up to 30 years. wikipedia.org Secondly, the concentration of organotins in the water column may not accurately reflect the total amount present in the aquatic system, as a significant portion can be bound to sediments. wikipedia.org The partitioning is influenced by several environmental factors, including temperature, salinity, pH, and the nature and amount of suspended particles and dissolved organic matter. mst.dkresearchgate.net For instance, the adsorption of tributyltin to sediments is reversible and can be influenced by the pH of the surrounding water. wikipedia.org

The following table summarizes the key degradation pathways and environmental behaviors of tributyltin compounds, which are analogous to Dimethylaminotri-n-butyltin:

| Process | Description | Key Factors | Products |

| Photochemical Transformation | Degradation by UV radiation leading to the cleavage of tin-carbon bonds. | Light intensity, water turbidity, presence of photosensitizers. | Dibutyltin (B87310), Monobutyltin, Inorganic Tin. |

| Microbial-Mediated Dealkylation | Stepwise removal of alkyl groups by microorganisms. | Microbial community composition and concentration, temperature, oxygen availability. | Dibutyltin, Monobutyltin, Inorganic Tin. |

| Biomethylation | Addition of methyl groups to inorganic tin in anaerobic sediments. | Anaerobic conditions, presence of methylating microorganisms (e.g., sulfate-reducing bacteria). | Monomethyltin, Dimethyltin. |

| Environmental Partitioning | Adsorption to suspended particles and sediments. | Low water solubility, pH, temperature, salinity, organic matter content. | Accumulation in sediments. |

Adsorption to Particulate Matter and Sediments

The tendency of a chemical to attach to soil particles and sediments is a key factor in its environmental distribution. Organotin compounds, in general, are known to partition from water to soils and sediments cdc.gov. This adsorption process reduces their mobility in the environment but can lead to the contamination of benthic ecosystems. The degradation of organotin compounds is often significantly slower in sediments compared to the water column, with estimated half-lives extending to several years cdc.gov.

For this compound specifically, quantitative data on its adsorption behavior is not available. The Safety Data Sheet for the compound reports "no data available" for its mobility in soil, which is directly related to its adsorption characteristics echemi.com.

Mobility and Bioaccumulation Potential (Chemical Considerations)

Mobility in the environment and the potential to accumulate in living organisms are determined by a compound's chemical properties. Generally, trisubstituted organotins are considered more toxic than their di- and mono-substituted counterparts nih.gov. Their lipid solubility is a key factor that allows them to penetrate cell membranes, leading to bioaccumulation nih.gov. The degradation of these compounds often occurs through the sequential removal of the organic groups attached to the tin atom, which typically results in less toxic derivatives nih.gov.

There is no specific data available regarding the persistence, degradability, or bioaccumulative potential of this compound echemi.com.

| Environmental Parameter | Availability of Data | Source |

|---|---|---|

| Persistence and Degradability | No Data Available | echemi.com |

| Bioaccumulative Potential | No Data Available | echemi.com |

| Mobility in Soil | No Data Available | echemi.com |

Advanced Analytical Methodologies for Environmental Monitoring of Organotin Species

The accurate detection and quantification of specific organotin compounds, known as speciation analysis, are essential for environmental monitoring due to the varying toxicity of different forms. The analysis of organotins typically involves extraction from the sample matrix, a derivatization step to increase volatility for certain methods, separation, and finally, detection nih.gov.

Chromatographic Techniques (Gas Chromatography, Liquid Chromatography)

Chromatography is the cornerstone of organotin analysis, providing the necessary separation of different species from complex environmental samples.

Gas Chromatography (GC) is a preferred technique for its high resolution and the versatility of available detectors nih.gov. For organotin compounds that are not sufficiently volatile, a derivatization step is required before GC analysis. This typically involves converting the polar organotins into more volatile tetraalkyltin compounds through reactions with agents like sodium tetraethylborate or Grignard reagents nih.govresearchgate.net. Detectors commonly used with GC for organotin analysis include the Flame Photometric Detector (FPD), which is highly sensitive to tin, and Mass Spectrometry (MS) nih.govgcms.cznih.gov.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), offers a significant advantage over GC as it often does not require a derivatization step nih.gov. This simplifies sample preparation and reduces potential sources of error. Separations are typically achieved using reversed-phase columns nih.gov. HPLC is frequently coupled with highly sensitive detection methods for effective speciation nih.gov.

Hyphenated Techniques for Speciation Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the speciation of organotin compounds, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique allows for the determination of individual butyltin species in various environmental samples, including water, sediment, and biota gcms.cz. The use of isotope dilution, where samples are spiked with isotopically enriched standards, can yield highly accurate and precise quantification gcms.cz.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used technique that simplifies sample preparation by avoiding the need for derivatization nih.gov. It is effective for analyzing a range of organotin compounds in diverse matrices.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive element-specific detector. When coupled with either GC or LC (GC-ICP-MS or LC-ICP-MS), it provides excellent capabilities for the speciation analysis of organotins at trace levels in environmental and biological samples nih.gov. This approach combines the separation of different organotin species by chromatography with the very low detection limits of ICP-MS for tin nih.gov.

| Technique | Abbreviation | Key Feature | Derivatization Required? |

|---|---|---|---|

| Gas Chromatography - Flame Photometric Detection | GC-FPD | High sensitivity and selectivity for tin. | Yes |

| Gas Chromatography - Mass Spectrometry | GC-MS | Provides structural information for identification. | Yes |

| Liquid Chromatography - Mass Spectrometry | LC-MS | No derivatization needed, simplifies sample prep. | No |

| Gas Chromatography - Inductively Coupled Plasma Mass Spectrometry | GC-ICP-MS | Extremely low detection limits for tin. | Yes |

| Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry | LC-ICP-MS | Combines simplified sample prep with very high sensitivity. | No |

Q & A

Q. How should raw data from this compound studies be archived for peer review?

- Deposit spectral data (NMR, IR) in public repositories (e.g., ChemSpider or Zenodo) with unique DOIs.

- Include metadata on instrument calibration (e.g., NMR shim settings) and software versions (e.g., Gaussian 16 vs. 09).

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.